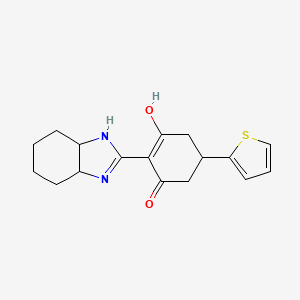

2-(octahydro-2H-benzimidazol-2-ylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione

Description

2-(Octahydro-2H-benzimidazol-2-ylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a fused octahydrobenzimidazole moiety and a thiophen-2-yl substituent. Cyclohexane-1,3-dione derivatives are widely studied for their diverse pharmacological activities, including enzyme inhibition, anticancer properties, and neuroprotective effects .

Properties

Molecular Formula |

C17H20N2O2S |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-hydroxy-5-thiophen-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C17H20N2O2S/c20-13-8-10(15-6-3-7-22-15)9-14(21)16(13)17-18-11-4-1-2-5-12(11)19-17/h3,6-7,10-12,20H,1-2,4-5,8-9H2,(H,18,19) |

InChI Key |

OFUNNPXHIKHYCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)NC(=N2)C3=C(CC(CC3=O)C4=CC=CS4)O |

Origin of Product |

United States |

Biological Activity

The compound 2-(octahydro-2H-benzimidazol-2-ylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione , also known by its CAS number 925195-57-9 , has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, focusing on antitumor and antimicrobial activities, supported by data from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety and a thiophene ring, contributing to its biological activity. The molecular formula is with a molecular weight of 316.4 g/mol .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including compounds similar to this compound.

Case Study: Antitumor Efficacy

A study conducted by Zhang et al. (2021) demonstrated that certain benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including lung cancer cells. The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM , indicating potent activity against tumor growth .

Table 1: Antitumor Activity of Benzimidazole Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(octahydro-2H-benzimidazol-2-ylidene)... | A549 | 6.75 ± 0.19 |

| Similar Compound A | HCC827 | 6.26 ± 0.33 |

| Similar Compound B | NCI-H358 | 6.48 ± 0.11 |

The compound's mechanism of action appears to involve binding to DNA, specifically within the minor groove, which can disrupt cellular processes essential for tumor proliferation .

Antimicrobial Activity

In addition to antitumor properties, the compound has shown promising results in antimicrobial assays.

Case Study: Antimicrobial Efficacy

In a study evaluating various benzimidazole derivatives for antimicrobial activity, compounds were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-(octahydro-2H-benzimidazol-2-ylidene)... | Staphylococcus aureus | 32 |

| Similar Compound C | Escherichia coli | 64 |

The biological activity of the compound is likely attributed to its ability to interact with cellular targets such as DNA and enzymes involved in cell proliferation and survival pathways. The presence of the thiophene ring may enhance its lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-(octahydro-2H-benzimidazol-2-ylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate potent activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Key Findings :

- Compounds derived from similar structures have been tested for their efficacy against both Gram-positive and Gram-negative bacteria.

- The presence of the thiophene group enhances lipophilicity, facilitating better membrane penetration and thus improving antimicrobial activity.

Anticancer Properties

The compound's potential as an anticancer agent is also noteworthy. Various studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). These effects are often attributed to the ability of these compounds to inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase .

Notable Case Studies :

- In vitro Studies : Compounds similar to this compound were screened for cytotoxicity using the NCI-60 cell line panel. Results indicated IC50 values ranging from 0.47 to 1.4 µM against targeted cancer cell lines .

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through DNA damage pathways, leading to significant cell death .

Material Science Applications

Beyond biological applications, the compound may also find utility in material science. Its unique structure suggests potential applications in the development of new materials, including polymers and nanocomposites that could leverage its chemical properties for enhanced performance.

Comparison with Similar Compounds

Comparison with Similar Cyclohexane-1,3-Dione Derivatives

Structural Features and Substituent Effects

Target Compound

- Core : Cyclohexane-1,3-dione.

- Position 5: Thiophen-2-yl (a sulfur-containing heteroaryl group).

Analog 1: 5,5-Dimethyl-2-(2-(4-fluorophenyl)hydrazono)cyclohexane-1,3-dione

- Core : Cyclohexane-1,3-dione.

- Substituents: Position 2: Hydrazono group with 4-fluorophenyl. Position 5: Dimethyl groups.

- Key Difference: The hydrazono group and fluorine substituent enhance COX-2 inhibitory activity, whereas the target compound’s benzimidazole and thiophene groups may favor kinase inhibition .

Analog 2: 5-(4-Chlorophenyl)-2-(hydroxymethylene)cyclohexane-1,3-dione

- Core : Cyclohexane-1,3-dione.

- Substituents :

- Position 2 : Hydroxymethylene.

- Position 5 : 4-Chlorophenyl.

- Key Difference : The hydroxymethylene group facilitates binding to human FABP4, a fatty acid-binding protein, unlike the target compound’s benzimidazole-thiophene system .

Analog 3: Thiophene-2-yl Ylidene Derivatives (e.g., Compound 3b from )

Physicochemical and ADMET Properties

Preparation Methods

Core Formation: Cyclohexane-1,3-Dione Derivatives

The cyclohexane-1,3-dione scaffold is typically synthesized via Claisen condensation or Dieckmann cyclization . For instance, ethyl acetoacetate derivatives undergo intramolecular cyclization under basic conditions to form the dione structure . In the context of the target compound, functionalization at position 5 with a thiophen-2-yl group necessitates electrophilic substitution or cross-coupling strategies. A Friedel-Crafts alkylation using thiophene and a pre-functionalized cyclohexane-dione intermediate has been proposed, though regioselectivity remains a concern .

Key experimental parameters include:

-

Solvent : 1,4-dioxane or THF for improved solubility of intermediates .

-

Catalyst : Lewis acids like AlCl₃ for Friedel-Crafts reactions .

-

Temperature : 80–120°C to drive cyclization without decomposition .

Benzimidazolylidene Moiety Construction

The benzimidazolylidene group is synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl precursors. A notable approach involves reacting 1,2-diaminocyclohexane with a pre-functionalized dione under acidic conditions . Source highlights the utility of thiourea intermediates , where N-(2-aminophenyl)-N'-(thienyl)thiourea undergoes cyclization with benzenesulfonyl chloride to form the benzimidazole ring.

Optimized conditions for cyclization :

Final Assembly and Ylidene Formation

The ylidene character of the benzimidazole ring arises from deprotonation at the N1 position, stabilized by electron-withdrawing groups. This is achieved via treatment with strong bases (e.g., KOtBu) in aprotic solvents . Critical steps include:

-

Simultaneous deprotonation and coordination to transition metals (e.g., Ni²⁺), enhancing stability .

-

Crystallization from 2-propanol/n-butyl acetate to isolate the hydrochloride salt .

Analytical Validation and Spectral Data

Spectroscopic confirmation is essential for structural elucidation:

Table 1: Comparative Yields Across Synthetic Routes

Challenges and Optimization Strategies

Q & A

Q. Advanced Research Focus

- Analog synthesis : Modify the thiophene (e.g., 3- vs. 2-substitution) and benzimidazole (e.g., N-alkylation) groups .

- Biological assays : Test analogs against kinase panels or microbial strains to identify activity trends .

- QSAR modeling : Correlate substituent parameters (e.g., logP, Hammett constants) with bioactivity data .

What are the limitations of current synthetic routes, and how can they be overcome?

Q. Advanced Research Focus

- Low scalability : Multi-step syntheses often have poor atom economy. Flow chemistry could streamline intermediate purification .

- Stereochemical control : Chiral catalysts (e.g., BINOL derivatives) may improve enantioselectivity in benzimidazole formation .

- Byproduct formation : Use scavenger resins or tandem reactions to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.